molecular formula C23H28ClNO3 B11428665 heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11428665
M. Wt: 401.9 g/mol
InChI Key: RSPLBLJRSNSPMZ-UHFFFAOYSA-N
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Description

Heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a heptyl ester group, a chlorophenyl group, and a tetrahydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with heptanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Heptyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
  • Heptyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate

Comparison:

    Structural Differences: The presence of different substituents (e.g., chloro vs. bromo) and variations in the core structure (indole vs. quinoline) can significantly impact the compound’s chemical properties and biological activities.

    Uniqueness: Heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

heptyl 6-(4-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H28ClNO3/c1-3-4-5-6-7-12-28-23(27)22-15(2)21-19(25-22)13-17(14-20(21)26)16-8-10-18(24)11-9-16/h8-11,17,25H,3-7,12-14H2,1-2H3

InChI Key

RSPLBLJRSNSPMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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